N-cycloheptylpyrimidin-2-amine
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Overview
Description
N-cycloheptylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpyrimidin-2-amine typically involves the reaction of cycloheptylamine with pyrimidine derivatives. One common method includes the condensation of cycloheptylamine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-cycloheptylpyrimidin-2-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, alkoxides); often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-cycloheptylpyrimidin-2-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that pyrimidine derivatives can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-cycloheptylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
N-cyclohexylpyrimidin-2-amine: A structurally similar compound with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentylpyrimidin-2-amine: Another similar compound with a cyclopentyl group.
Uniqueness
N-cycloheptylpyrimidin-2-amine is unique due to its cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size of the cycloheptyl group can affect the compound’s steric interactions and binding affinity with molecular targets, potentially leading to different pharmacological properties compared to its smaller-ring analogs.
Properties
IUPAC Name |
N-cycloheptylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-7-10(6-3-1)14-11-12-8-5-9-13-11/h5,8-10H,1-4,6-7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJUGGWBNHTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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